2-Isopropoxy-6-methylpyridine
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Overview
Description
2-Isopropoxy-6-methylpyridine is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, featuring an isopropoxy group at the second position and a methyl group at the sixth position of the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropoxy-6-methylpyridine can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyridine with isopropyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopropyl alcohol replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxy-6-methylpyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound, typically under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield pyridine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Isopropoxy-6-methylpyridine has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-isopropoxy-6-methylpyridine exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Ethoxy-6-methylpyridine
2-Methoxy-6-methylpyridine
2-Propoxy-6-methylpyridine
2-Butoxy-6-methylpyridine
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Properties
IUPAC Name |
2-methyl-6-propan-2-yloxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)11-9-6-4-5-8(3)10-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPSSQGAHKQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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